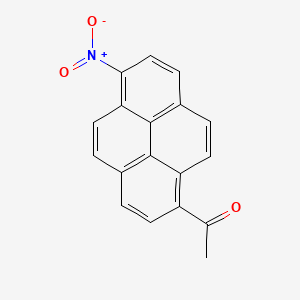
1-(6-Nitro-1-pyrenyl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Nitro-1-pyrenyl)-ethanone is an organic compound characterized by the presence of a nitro group attached to a pyrene ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Nitro-1-pyrenyl)-ethanone typically involves the nitration of pyrene followed by the introduction of an ethanone group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 6-position of the pyrene ring. The subsequent step involves the Friedel-Crafts acylation reaction, where the nitrated pyrene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Nitro-1-pyrenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Nitro-1-pyrenyl)-ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a probe in studying reaction mechanisms.
Biology: Employed in fluorescence studies due to its pyrene moiety, which exhibits strong fluorescence properties.
Medicine: Investigated for its potential use in drug development and as a fluorescent marker in biological assays.
Industry: Utilized in the production of dyes, pigments, and other materials requiring specific fluorescence characteristics.
Mechanism of Action
The mechanism of action of 1-(6-Nitro-1-pyrenyl)-ethanone involves its interaction with molecular targets through its nitro and pyrene groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The pyrene moiety can intercalate into DNA or interact with proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1-(6-Nitro-1-pyrenyl)ethanol: Similar structure but with an alcohol group instead of an ethanone group.
1-(6-Nitro-1-pyrenyl)acetamide: Contains an amide group instead of an ethanone group.
1-(6-Nitro-1-pyrenyl)benzoic acid: Features a carboxylic acid group in place of the ethanone group.
Uniqueness
1-(6-Nitro-1-pyrenyl)-ethanone is unique due to its specific combination of a nitro group and an ethanone group attached to a pyrene ring. This combination imparts distinct chemical reactivity and fluorescence properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
30436-88-5 |
|---|---|
Molecular Formula |
C18H11NO3 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
1-(6-nitropyren-1-yl)ethanone |
InChI |
InChI=1S/C18H11NO3/c1-10(20)13-6-2-11-4-8-15-16(19(21)22)9-5-12-3-7-14(13)17(11)18(12)15/h2-9H,1H3 |
InChI Key |
PBUABMLYGJUJLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)[N+](=O)[O-])C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















